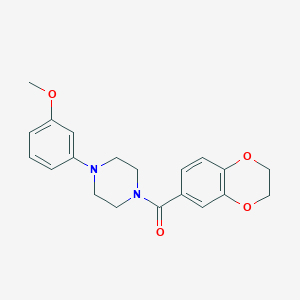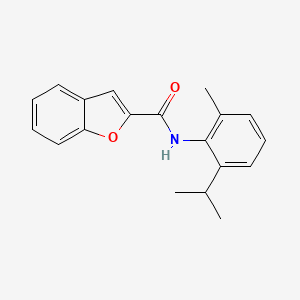![molecular formula C19H28N4O2 B5681492 1-methyl-4-(2-propylisonicotinoyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5681492.png)
1-methyl-4-(2-propylisonicotinoyl)-1,4,9-triazaspiro[5.6]dodecan-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-(2-propylisonicotinoyl)-1,4,9-triazaspiro[5.6]dodecan-10-one, also known as SPI-1005, is a novel small molecule drug that has been under scientific research for its potential therapeutic applications. SPI-1005 belongs to the class of spirooxindoles and has been found to possess anti-inflammatory and antioxidant properties.
Wirkmechanismus
The exact mechanism of action of 1-methyl-4-(2-propylisonicotinoyl)-1,4,9-triazaspiro[5.6]dodecan-10-one is not fully understood, but it has been found to modulate the expression of various genes involved in inflammation and oxidative stress. 1-methyl-4-(2-propylisonicotinoyl)-1,4,9-triazaspiro[5.6]dodecan-10-one has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. This results in the upregulation of various antioxidant enzymes, such as heme oxygenase-1 (HO-1), which protects cells from oxidative damage.
Biochemical and Physiological Effects
1-methyl-4-(2-propylisonicotinoyl)-1,4,9-triazaspiro[5.6]dodecan-10-one has been found to exhibit anti-inflammatory and antioxidant effects in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 1-methyl-4-(2-propylisonicotinoyl)-1,4,9-triazaspiro[5.6]dodecan-10-one has also been found to reduce oxidative stress and lipid peroxidation, which are associated with various disease conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-methyl-4-(2-propylisonicotinoyl)-1,4,9-triazaspiro[5.6]dodecan-10-one in lab experiments include its reproducible synthesis method, well-characterized chemical properties, and its potential therapeutic applications. However, the limitations of using 1-methyl-4-(2-propylisonicotinoyl)-1,4,9-triazaspiro[5.6]dodecan-10-one in lab experiments include its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the scientific research of 1-methyl-4-(2-propylisonicotinoyl)-1,4,9-triazaspiro[5.6]dodecan-10-one. One potential direction is the further investigation of its therapeutic potential in neuroinflammatory and neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the exploration of its potential use in the treatment of hearing loss and tinnitus. Additionally, the development of more efficient and effective delivery methods for 1-methyl-4-(2-propylisonicotinoyl)-1,4,9-triazaspiro[5.6]dodecan-10-one may enhance its therapeutic potential.
Synthesemethoden
The synthesis of 1-methyl-4-(2-propylisonicotinoyl)-1,4,9-triazaspiro[5.6]dodecan-10-one involves the reaction of 2-propylisonicotinic acid with methylamine followed by cyclization with isatin. The resulting product is then subjected to further reactions to form the final compound. The synthesis method of 1-methyl-4-(2-propylisonicotinoyl)-1,4,9-triazaspiro[5.6]dodecan-10-one has been optimized and is reproducible, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-(2-propylisonicotinoyl)-1,4,9-triazaspiro[5.6]dodecan-10-one has been extensively studied for its therapeutic potential in various disease conditions. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neuroinflammatory and neurodegenerative diseases. 1-methyl-4-(2-propylisonicotinoyl)-1,4,9-triazaspiro[5.6]dodecan-10-one has also been studied for its potential use in the treatment of hearing loss and tinnitus.
Eigenschaften
IUPAC Name |
1-methyl-4-(2-propylpyridine-4-carbonyl)-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-3-4-16-13-15(6-9-20-16)18(25)23-12-11-22(2)19(14-23)7-5-17(24)21-10-8-19/h6,9,13H,3-5,7-8,10-12,14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREMIXCLLHELMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=O)N2CCN(C3(C2)CCC(=O)NCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(2-propylisonicotinoyl)-1,4,9-triazaspiro[5.6]dodecan-10-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-5-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B5681409.png)

![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5681432.png)
![2-{4-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5681438.png)

![(3R*,4S*)-1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5681449.png)
![(3aR*,6aR*)-2-[3-(dimethylamino)benzoyl]-5-(methylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5681454.png)
![1-[(2-chloro-6-methylphenyl)sulfonyl]-4-(1-ethyl-1H-imidazol-2-yl)piperidine](/img/structure/B5681457.png)
![3,5-dimethyl-7-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5681469.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2,5-dioxo-1-imidazolidinyl)-N-methylacetamide](/img/structure/B5681473.png)
![3-{1-[4-(acetylamino)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5681486.png)
![{3-(2-methoxyethyl)-1-[(methylthio)acetyl]-3-piperidinyl}methanol](/img/structure/B5681500.png)

![1-(pyrazin-2-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide](/img/structure/B5681513.png)